molecular formula C9H11NO B15339940 3-Phenyl-1,2-oxazolidine

3-Phenyl-1,2-oxazolidine

Cat. No.: B15339940
M. Wt: 149.19 g/mol
InChI Key: SZBQTXQFIXPDKF-UHFFFAOYSA-N
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Description

3-Phenyl-1,2-oxazolidine is a heterocyclic organic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms. The compound has the molecular formula C9H11NO and a molecular weight of 149.19 g/mol . It is a derivative of oxazolidine, where a phenyl group is attached to the third carbon atom of the ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

3-Phenyl-1,2-oxazolidine can be synthesized through several methods. One common synthetic route involves the condensation of 2-amino alcohols with aldehydes or ketones . This reaction typically requires mild conditions and can be catalyzed by acids or bases. Another method involves the use of multicomponent reactions, where 1,2-amino alcohols react with formaldehyde and aryl or alkylpropiolic acids . Industrial production methods often employ these synthetic routes due to their efficiency and high yields.

Chemical Reactions Analysis

3-Phenyl-1,2-oxazolidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

3-Phenyl-1,2-oxazolidine can be compared to other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

3-phenyl-1,2-oxazolidine

InChI

InChI=1S/C9H11NO/c1-2-4-8(5-3-1)9-6-7-11-10-9/h1-5,9-10H,6-7H2

InChI Key

SZBQTXQFIXPDKF-UHFFFAOYSA-N

Canonical SMILES

C1CONC1C2=CC=CC=C2

Origin of Product

United States

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